molecular formula C14H25NO4 B13548946 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid CAS No. 1552973-47-3

1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid

Cat. No.: B13548946
CAS No.: 1552973-47-3
M. Wt: 271.35 g/mol
InChI Key: VMRROZMRYSWMBH-UHFFFAOYSA-N
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Description

1-({[(Tert-Butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid is a bicyclic compound featuring a seven-membered cycloheptane ring substituted with a carboxylic acid group and a Boc-protected aminomethyl moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is hypothesized to function as a building block in peptidomimetics or drug intermediates, leveraging its conformational flexibility due to the cycloheptane ring.

Properties

CAS No.

1552973-47-3

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cycloheptane-1-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-14(11(16)17)8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

VMRROZMRYSWMBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1-({[(tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid typically involves:

  • Introduction of the amino group onto the cycloheptane ring.
  • Protection of the amino group with a tert-butoxycarbonyl moiety.
  • Installation or preservation of the carboxylic acid functionality.

The synthetic approach is designed to achieve high regio- and stereoselectivity while maintaining functional group compatibility.

Stepwise Preparation Approach

Amino Group Introduction and Protection

The amino group is introduced onto the cycloheptane ring via amination reactions often starting from cycloheptanone or related precursors. Once the amino group is installed, it is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction typically proceeds at room temperature over several hours to yield the N-Boc-protected amino intermediate.

Typical reaction conditions:

Reagents Conditions Outcome
Di-tert-butyl dicarbonate Room temperature, 8 hours Boc-protected amino compound
Triethylamine Stoichiometric base Neutralizes acid byproducts

This step prevents the amino group from participating in side reactions during subsequent transformations.

Carboxylation of the Cycloheptane Ring

Carboxylation is achieved by lithiation of the cycloheptane ring followed by carbonation. The process involves:

  • Deprotonation of the ring using a strong base such as sec-butyllithium in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance lithiation efficiency.
  • Introduction of carbon dioxide gas to form the carboxylate intermediate.
  • Acidification to yield the free carboxylic acid.

This method provides a direct and efficient route to install the carboxylic acid at the desired position on the cycloheptane ring.

Key parameters and yields:

Step Reagents/Conditions Yield (%) Notes
Lithiation sec-Butyllithium, TMEDA, -78°C to -60°C, 4 hours High (up to 70%) Ligand critical for lithiation
Carboxylation Bubbling CO2 for 30 min, room temperature, 48 hours High Prolonged stirring for completion
Acidification Aqueous acid (e.g., NaHSO4) Quantitative Extraction and purification

This approach was demonstrated effectively in related spirocyclic amino acid derivatives and is adaptable to the cycloheptane system.

Methylation of the Amino Methyl Group

The methyl group attached to the amino nitrogen can be introduced via reductive amination or alkylation reactions. For example, formaldehyde or methylating agents can be reacted with the amino group under controlled conditions to form the amino methyl substituent.

While specific procedures for methylation on the cycloheptane ring are less commonly detailed, analogous methods from cyclopentane and cyclohexane systems suggest:

  • Use of formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in reductive amination.
  • Controlled reaction temperature to avoid over-alkylation.
Final Purification and Characterization

The final compound is isolated by standard purification techniques such as crystallization or chromatography. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.
  • Mass spectrometry (MS) to verify molecular weight.
  • Melting point determination and elemental analysis for purity assessment.

Comparative Analysis of Preparation Routes

Method Aspect Description Advantages Limitations
Boc Protection Reaction with di-tert-butyl dicarbonate and base at room temperature High selectivity, mild conditions Requires careful stoichiometry
Lithiation and Carboxylation sec-Butyllithium/TMEDA lithiation followed by CO2 bubbling and acidification Direct carboxylation, good yields Requires low temperature, inert atmosphere
Amino Methylation Reductive amination or alkylation with formaldehyde or methylating agents Straightforward, adaptable Potential for over-alkylation, needs control
Purification Crystallization or chromatography High purity product May require multiple steps

Summary of Research Findings

  • The use of sec-butyllithium with TMEDA as a ligand is critical for efficient lithiation of the cycloheptane ring to enable carboxylation, as demonstrated in related amino acid syntheses.
  • Boc protection is a well-established method to protect amino groups during multi-step syntheses, preventing side reactions and facilitating purification.
  • Methylation of the amino group requires careful control to avoid multiple substitutions and ensure selective formation of the amino methyl substituent.
  • The overall synthetic route balances reaction efficiency, selectivity, and scalability, making it suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like TFA. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical pathways, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Cyclopropane Derivatives
  • Example: 1-(Boc-amino)cyclopropanecarboxylic acid (CAS 88950-64-5) .
  • Structure : A three-membered cyclopropane ring with Boc-amine and carboxylic acid groups.
  • Synthesis: Prepared via reaction of 1-aminocyclopropanecarboxylic acid with di-tert-butyl dicarbonate in basic aqueous conditions .
  • Key Differences :
    • Ring Strain : Cyclopropane’s high ring strain increases reactivity, making it less stable than cycloheptane under acidic/basic conditions.
    • Applications : Used in rigid peptidomimetics due to restricted conformation .
Cyclopentane Derivatives
  • Example: 1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid (CAS 204514-22-7) .
  • Structure : Five-membered cyclopentane ring with analogous substituents.
  • Synthesis : Methyl ester hydrolysis using LiOH in THF/MeOH/H₂O, followed by acidification .
  • Key Differences :
    • Conformational Flexibility : Cyclopentane adopts envelope conformations, offering moderate flexibility compared to cycloheptane’s greater range of motion.
    • Physical Properties : Molecular weight 243.3 g/mol, predicted pKa 4.63 .
Cyclohexane Derivatives
  • Example: 1-{[(tert-Butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid (CAS 1406838-56-9) .
  • Structure : Six-membered cyclohexane ring with additional isopropyl substituent.
  • Synthesis : Similar ester hydrolysis protocols, with optional hydrogenation steps for unsaturated intermediates .
  • Key Differences :
    • Steric Effects : Bulky substituents (e.g., isopropyl) influence solubility and reactivity.
    • Molecular Weight : 285.38 g/mol, higher than cyclopentane analogues due to larger ring and substituents .

Physical and Chemical Properties

Property Cyclopropane Derivative Cyclopentane Derivative Cyclohexane Derivative Cycloheptane Derivative (Hypothetical)
Molecular Formula C₉H₁₅NO₄ C₁₂H₂₁NO₄ C₁₅H₂₇NO₄ C₁₄H₂₅NO₄ (estimated)
Molecular Weight (g/mol) 201.22 243.3 285.38 ~271–285
Predicted pKa ~4.6 4.63 N/A ~4.5–5.0
Stability High reactivity due to strain Moderate High (chair conformations) Moderate (lower strain vs. cyclopropane)

Stereochemical Considerations

  • Cyclopentane/Cyclohexane : Evidence highlights stereoselective synthesis (e.g., cis/trans isomer separation in cyclopentane derivatives) .

Biological Activity

1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid, with the CAS number 1552973-47-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H25_{25}NO4_4, with a molecular weight of 271.35 g/mol. The compound features a cycloheptane ring substituted with a tert-butoxycarbonyl group and an amino methyl group, which may influence its biological interactions.

PropertyValue
CAS Number1552973-47-3
Molecular FormulaC14_{14}H25_{25}NO4_4
Molecular Weight271.35 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on thiazole derivatives have shown that structural modifications can enhance cytotoxic activity against various cancer cell lines, suggesting that similar modifications in our compound could yield beneficial effects in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with specific proteins involved in cell signaling pathways. For example, hydrophobic interactions and hydrogen bonding are crucial for the binding affinity of similar compounds to their target proteins, which could be extrapolated to predict the behavior of our compound .

Case Studies

  • Study on Structural Activity Relationship (SAR) :
    A study focusing on thiazole derivatives demonstrated that certain substitutions on the phenyl ring significantly impacted cytotoxicity against cancer cell lines. The presence of electron-donating groups was found to enhance activity, indicating that similar substitutions could be explored for this compound .
  • Molecular Dynamics Simulations :
    In a related study, molecular dynamics simulations were performed on compounds with similar structures to assess their interactions with protein targets. This approach revealed that hydrophobic contacts were predominant in binding, suggesting that optimizing the hydrophobic character of our compound might improve its biological efficacy .

Research Findings

Recent research highlights the importance of bioisosteric replacements in medicinal chemistry. By modifying functional groups in compounds like this compound, it is possible to enhance their pharmacokinetic properties while maintaining or improving biological activity .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid?

The synthesis typically involves:

  • Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF), often with a base such as triethylamine to facilitate protection .
  • Cycloheptane Ring Functionalization : Introducing the carboxylic acid and aminomethyl groups via coupling reactions (e.g., using iodoform or nucleophilic substitutions) under controlled temperatures (0–25°C) to preserve stereochemistry .
  • Final Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) to remove the Boc group, followed by neutralization and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing the compound's purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and cycloheptane ring protons (δ 1.5–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for research-grade material) and detects side products from incomplete coupling or hydrolysis .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the compound's stability during reactions?

The Boc group:

  • Prevents Amine Oxidation : Stabilizes the aminomethyl moiety during acidic/basic conditions, critical for multi-step syntheses .
  • Enables Selective Deprotection : Allows orthogonal protection strategies in peptide synthesis, where the Boc group is removed with trifluoroacetic acid (TFA) without affecting other functional groups .
  • Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage (-20°C) to avoid premature deprotection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity in coupling steps .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling if aryl groups are introduced .
  • Temperature Gradients : Optimize exothermic reactions (e.g., Boc protection) using ice baths to minimize side-product formation .
  • Real-Time Monitoring : Employ in-situ IR or HPLC to track reaction progress and terminate at maximum conversion .

Q. What strategies mitigate stability issues during storage and handling?

  • Lyophilization : Freeze-drying under vacuum preserves the compound’s integrity for long-term storage .
  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the aminomethyl group .
  • Buffer Compatibility Testing : Pre-assess solubility and stability in biological assay buffers (e.g., PBS at pH 7.4) to avoid precipitation during experiments .

Q. How to address contradictions in spectroscopic data from different synthesis batches?

  • Isotopic Labeling : Use ¹⁵N-labeled Boc precursors to resolve overlapping NMR signals from the cycloheptane ring and aminomethyl group .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., axial vs. equatorial substituents on the cycloheptane ring) .
  • Batch Comparison : Analyze impurities via LC-MS and correlate with reaction conditions (e.g., excess reagents, incomplete purification) .

Q. What experimental designs assess the compound's biological activity and mechanism of action?

  • Enzyme Inhibition Assays : Test against serine proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC₅₀ values .
  • Molecular Dynamics (MD) Simulations : Model interactions between the cycloheptane ring and hydrophobic enzyme pockets to predict binding modes .
  • In Vivo Pharmacokinetics : Administer radiolabeled compound (³H or ¹⁴C) to track absorption and metabolite formation in rodent models .

Q. How does the cycloheptane ring affect reactivity compared to smaller rings (e.g., cyclopentane or cyclohexane)?

  • Ring Strain : The seven-membered cycloheptane reduces strain compared to cyclopentane, enhancing thermal stability but lowering electrophilic reactivity .
  • Conformational Flexibility : Enables adaptive binding to enzymes with larger active sites (e.g., HIV-1 protease), as shown in analogs with cyclohexane rings .
  • Steric Effects : The bulkier ring may hinder nucleophilic attack at the carboxylic acid group, requiring harsher conditions for esterification .

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